molecular formula C21H17ClF3NO3 B600899 Efavirenz Benzoylaminoalcool Impureté CAS No. 1189491-03-9

Efavirenz Benzoylaminoalcool Impureté

Numéro de catalogue: B600899
Numéro CAS: 1189491-03-9
Poids moléculaire: 423.81
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Efavirenz Benzoylaminoalcohol Impurity, also known as rac N-[4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)], primarily targets the viral RNA-directed DNA polymerase, also known as reverse transcriptase . This enzyme plays a crucial role in the replication of the human immunodeficiency virus (HIV) type 1 . In addition, it has been found to target abnormally overexpressed long interspersed nuclear element 1 (LINE-1) reverse transcriptase, which has implications in treating certain types of cancers .

Mode of Action

The compound inhibits the activity of reverse transcriptase . The antiviral activity of Efavirenz is dependent on intracellular conversion to the active triphosphorylated form . This interaction with its targets results in the alteration of the enzyme conformation and prevents access to the substrates , thereby restricting viral replication .

Biochemical Pathways

Evidence points to disturbances in brain mitochondrial function and bioenergetics as a result of its action . This suggests that the compound may interact with cellular energy production and utilization pathways.

Pharmacokinetics

It is metabolized in the liver via CYP2A6 and CYP2B6-mediated pathways . The onset of action is within 3–5 hours, and it has an elimination half-life of 40–55 hours . These properties impact the compound’s bioavailability and therapeutic efficacy.

Result of Action

The primary result of Efavirenz Benzoylaminoalcohol Impurity’s action is the inhibition of HIV replication, leading to a decrease in viral load . It has also been associated with various side effects, including neurological and neuropsychiatric reactions . In a range of triple-negative breast cancer (TNBC) cell lines, Efavirenz causes cell death, retards cell proliferation, and changes cell morphology to an epithelial-like phenotype .

Action Environment

The action, efficacy, and stability of Efavirenz Benzoylaminoalcohol Impurity can be influenced by various environmental factors. For instance, the presence of certain solvents can lead to the formation of different polymorphic forms of the compound, which can have significant differences in solubility and dissolution behaviors . These factors can impact the compound’s bioavailability and therapeutic efficacy.

Analyse Biochimique

Cellular Effects

Efavirenz has been shown to cause cell death and retard cell proliferation in a range of triple-negative breast cancer (TNBC) cell lines . Given the structural similarity, Efavirenz Benzoylaminoalcohol Impurity might exert similar effects on cellular processes. Specific studies on the cellular effects of Efavirenz Benzoylaminoalcohol Impurity are currently lacking.

Molecular Mechanism

The molecular mechanism of action of Efavirenz involves the inhibition of the reverse transcriptase enzyme, thereby preventing the conversion of viral RNA into DNA . Given the structural similarity, it is plausible that Efavirenz Benzoylaminoalcohol Impurity might share a similar mechanism of action.

Temporal Effects in Laboratory Settings

In a substantial number of cases, effects such as abnormal dreams, anxiety, or depression persist for much longer periods and require a change of treatment .

Dosage Effects in Animal Models

Specific studies on the dosage effects of Efavirenz Benzoylaminoalcohol Impurity in animal models are currently lacking. Studies on Efavirenz have shown that when given 600 mg once daily, plasma efavirenz concentrations were linked not only to poor HIV suppression but also to toxicity .

Metabolic Pathways

Efavirenz is known to undergo primary and secondary metabolism involving various enzymes . Given the structural similarity, Efavirenz Benzoylaminoalcohol Impurity might be involved in similar metabolic pathways.

Transport and Distribution

Efavirenz has been shown to disrupt the blood-brain barrier integrity, which might influence its distribution within the body .

Subcellular Localization

Efavirenz has been shown to cause disturbances in brain mitochondrial function and bioenergetics , suggesting that it might localize to the mitochondria within cells.

Méthodes De Préparation

Activité Biologique

Efavirenz is a widely used non-nucleoside reverse transcriptase inhibitor (NNRTI) in the treatment of HIV-1 infection. The compound "Efavirenz Benzoylaminoalcohol Impurity" (CAS No. 1189491-03-9) is a notable impurity associated with efavirenz, which has raised concerns regarding its biological activity and potential toxicity. This article explores the biological activity of this impurity, its implications in pharmaceutical formulations, and relevant research findings.

Chemical Structure and Properties

Efavirenz Benzoylaminoalcohol Impurity is characterized by the following chemical structure:

  • Molecular Formula : C21H17ClF3NO3
  • Molecular Weight : 423.82 g/mol
  • Synonym : N-(4-Chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)-4-methoxybenzamide

This impurity is generated during the synthesis of efavirenz and is classified as a potential genotoxic impurity due to the presence of an aminoaryl derivative, which is known for its alerting function regarding genotoxic activity .

Genotoxicity

The primary concern regarding Efavirenz Benzoylaminoalcohol Impurity relates to its potential genotoxic effects. Research indicates that impurities in pharmaceutical compounds can lead to DNA damage, which may result in carcinogenic effects over prolonged exposure. A study developed a sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this impurity, emphasizing its relevance in risk assessment for drug safety .

Pharmacological Studies

Pharmacological studies have shown that while efavirenz itself exhibits potent antiviral activity against HIV-1, the biological implications of its impurities are less well characterized. The following table summarizes findings from various studies on the biological activity of efavirenz and its impurities:

StudyFindings
Developed LC-MS/MS method for quantifying benzoylaminoalcohol impurity; highlighted need for stringent control measures.
Discussed liver toxicity associated with efavirenz; recommended monitoring due to potential interactions with impurities.
Investigated midpicomolar inhibitors against HIV-1; noted that impurities may affect overall efficacy and safety profile.

Case Studies

Several case studies have been conducted to evaluate the impact of impurities like Efavirenz Benzoylaminoalcohol on drug safety:

  • Case Study on Genotoxic Impurities : A regulatory agency requested comprehensive data on genotoxic impurities in efavirenz products, leading to the development of robust analytical methods for impurity quantification .
  • Impact on Drug Formulation : In a study assessing various formulations of efavirenz, it was found that higher levels of impurities could compromise therapeutic efficacy and increase the risk of adverse effects .
  • Regulatory Perspectives : Regulatory bodies emphasize the importance of controlling genotoxic impurities within acceptable limits (e.g., 2.5 µg/g based on ICH guidelines) to ensure patient safety .

Propriétés

IUPAC Name

N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClF3NO3/c1-29-16-7-4-14(5-8-16)19(27)26-18-9-6-15(22)12-17(18)20(28,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,28H,2-3H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQIJMIAFKHTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Efavirenz Benzoylaminoalcohol Impurity
Reactant of Route 2
Reactant of Route 2
Efavirenz Benzoylaminoalcohol Impurity
Reactant of Route 3
Reactant of Route 3
Efavirenz Benzoylaminoalcohol Impurity
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Efavirenz Benzoylaminoalcohol Impurity
Reactant of Route 5
Reactant of Route 5
Efavirenz Benzoylaminoalcohol Impurity
Reactant of Route 6
Efavirenz Benzoylaminoalcohol Impurity

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.